molecular formula C19H21N3O4S B6009713 1-(4-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

1-(4-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

Cat. No.: B6009713
M. Wt: 387.5 g/mol
InChI Key: FJKNPJWTEZBBKX-QPJJXVBHSA-N
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Description

1-(4-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to a benzene ring.

    Sulfonylation: Attachment of the sulfonyl group to the nitrobenzene derivative.

    Piperazine Formation: Formation of the piperazine ring through cyclization reactions.

    Alkylation: Introduction of the phenylprop-2-en-1-yl group to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 1-(4-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction cascades or metabolic pathways relevant to the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-NITROBENZENESULFONYL)-4-METHYLPIPERAZINE
  • 1-(4-NITROBENZENESULFONYL)-4-ETHYLPIPERAZINE
  • 1-(4-NITROBENZENESULFONYL)-4-PHENYLPIPERAZINE

Uniqueness

1-(4-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is unique due to the presence of the phenylprop-2-en-1-yl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-22(24)18-8-10-19(11-9-18)27(25,26)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKNPJWTEZBBKX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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